Tolamolol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tolamolol involves several key steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)-1,2-epoxypropane.

Amination: The intermediate is then reacted with ethylenediamine to produce 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide.

Final Product Formation: The final step involves the reaction of the amine with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include solvent extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Tolamolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Tolamolol has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of beta blockers and their interactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Industry: Utilized in the development of new beta adrenergic receptor antagonists and related pharmaceuticals.

Mechanism of Action

Tolamolol exerts its effects by blocking beta adrenergic receptors, specifically the beta-1 receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, thereby reducing cardiac output and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

Similar Compounds

Propranolol: Another beta blocker with similar therapeutic uses but differs in its non-selectivity for beta receptors.

Atenolol: A selective beta-1 blocker with a longer duration of action compared to tolamolol.

Metoprolol: Similar to atenolol but with different pharmacokinetic properties.

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the p-carbamoyl phenoxy-ethyl group, which contributes to its cardioselectivity and reduced membrane effects .

Biological Activity

Tolamolol is a selective beta-adrenergic antagonist primarily used in the management of cardiovascular conditions, particularly hypertension and certain types of arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacological Profile

Mechanism of Action

This compound functions as a beta-adrenergic blocker, selectively antagonizing the beta-1 adrenergic receptors primarily located in the heart. This action leads to a decrease in heart rate and myocardial contractility, which collectively reduce cardiac output and lower blood pressure. The compound also exhibits some degree of beta-2 receptor activity, which can influence peripheral vascular resistance and bronchial tone .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

- Absorption : Following oral administration, this compound is rapidly absorbed with an average volume of distribution of approximately 220.1 L.

- Half-life : The plasma half-life after intravenous administration is biphasic, with initial and terminal half-lives of 7 minutes and 2.5 hours respectively. After oral dosing, the half-life is approximately 1.8 hours .

- Clearance : The clearance rate ranges from 0.8 to 1.41 L/min .

Clinical Efficacy

Cardiovascular Effects

This compound has been shown to effectively reduce exercise-induced tachycardia and ST-segment depression in patients with ischemic heart disease. In a study involving healthy subjects, intravenous administration resulted in a significant reduction in maximum exercise heart rate from 32 beats/min at 2 hours post-administration to 19 beats/min at 8 hours .

Asthma Exacerbation Risk

A notable concern with beta-blockers is their potential to exacerbate asthma symptoms. A meta-analysis indicated that non-selective beta-blockers are associated with a higher risk of asthma attacks compared to selective agents like this compound. In particular, oral timolol was found to have a risk ratio (RR) of 3.35 for asthma exacerbations compared to placebo, while selective agents showed lower risks .

Case Studies

Study on Arrhythmias

In a controlled study involving canine models, this compound was administered at doses ranging from 5 to 20 mg/kg. It successfully reversed ouabain-induced ventricular tachycardia in four out of nine experiments, demonstrating its antiarrhythmic properties .

Chronic Obstructive Pulmonary Disease (COPD)

A subgroup analysis evaluating the use of cardioselective beta-blockers like this compound in patients with COPD revealed mixed results regarding exacerbation risks. While some studies indicated potential benefits in patients with comorbid cardiovascular conditions, caution was advised due to the risk of bronchospasm associated with beta-blockade .

Summary of Biological Activities

| Activity | Effect/Outcome |

|---|---|

| Beta-adrenergic blockade | Reduces heart rate and myocardial contractility |

| Antiarrhythmic effects | Reverses ventricular tachycardia |

| Asthma exacerbation risk | Lower risk compared to non-selective agents |

| Pharmacokinetics | Biphasic elimination; rapid absorption |

Properties

CAS No. |

38103-61-6 |

|---|---|

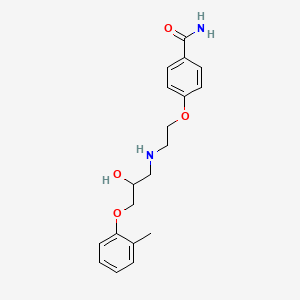

Molecular Formula |

C19H24N2O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide |

InChI |

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23) |

InChI Key |

SKQDKFOTIPJUSV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

Key on ui other cas no. |

38103-61-6 |

Synonyms |

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide tolamolol tolamolol monohydrochloride, (+-)-isomer tolamolol sulfate, (+-)-isomer tolamolol, (+-)-isomer tolamolol, (R)-isomer tolamolol, (S)-isomer totamidol UK 6558-01 UK-6558-01 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.